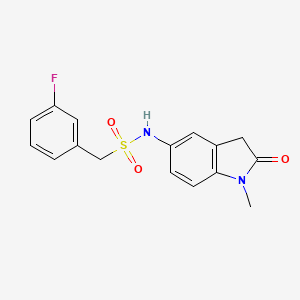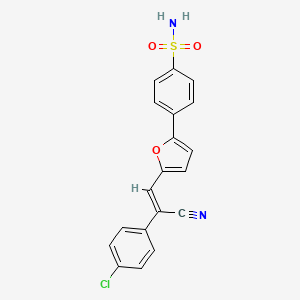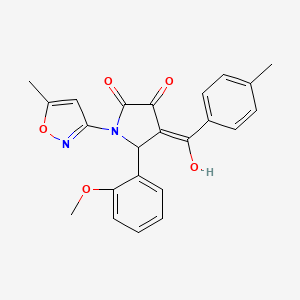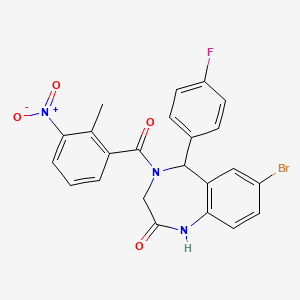![molecular formula C25H22N4O2S B2970564 3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326900-83-7](/img/structure/B2970564.png)
3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of DTT involves several steps. One efficient method is based on the Pd (dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This approach yields novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields. Additionally, a procedure has been developed to obtain amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields. Some of the synthesized amides exhibit antimicrobial activity against Pseudomonas aeruginosa similar to the reference drug streptomycin .
Molecular Structure Analysis
The molecular structure of DTT is crucial for understanding its properties. DTT consists of a fused thiophene ring system, which contributes to its electronic and chemical behavior. The presence of sulfur atoms in the thiophene ring provides high resonance energy, electrophilic reactivity, and extended π-conjugation. These features make DTT an attractive scaffold for organic electronics and other applications .
Chemical Reactions Analysis
DTT participates in various chemical reactions due to its functional groups. For instance, it can undergo carbonylation reactions to form carboxylic acid derivatives. These reactions are essential for diversifying the chemical space around DTT and creating novel derivatives with potential biological activities .
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-14-6-5-7-18(10-14)22-27-23(31-28-22)21-17(4)20-24(32-21)26-13-29(25(20)30)12-19-11-15(2)8-9-16(19)3/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXKIAMWVZIHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=C(C=CC(=C5)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2970485.png)



![{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970492.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2970495.png)


![Methyl 3-(2,6-dichlorophenyl)-5-(2-(3-(2,6-dichlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl)vinyl)-4-isoxazolecarboxylate](/img/structure/B2970500.png)

